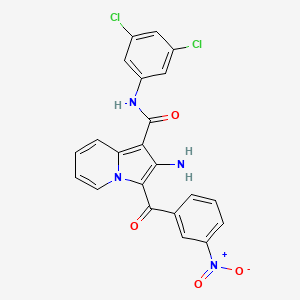
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound, known for its unique chemical structure and wide range of applications in various scientific fields. This compound comprises several distinct functional groups, including dimethylamino, morpholino, triazine, and benzamide moieties, which contribute to its versatile reactivity and utility in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Commonly, starting materials include 4-(dimethylamino)-6-morpholino-1,3,5-triazine and 2-(trifluoromethyl)benzoic acid. The process involves the formation of intermediate products through controlled reaction conditions such as temperature, solvent, and catalyst choices to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes with scalable reaction conditions to meet demand. Methods such as continuous flow synthesis may be employed to enhance efficiency and throughput while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: These often involve nucleophilic or electrophilic agents reacting with the triazine or benzamide moieties.
Oxidation Reactions: Oxidizing agents can be used to modify specific functional groups within the compound, potentially leading to new derivatives with altered properties.
Reduction Reactions: Reduction processes can be employed to convert specific functional groups, altering the compound's reactivity and functionality.
Common Reagents and Conditions: Typical reagents include hydrides for reduction, peroxides for oxidation, and halides or nucleophiles for substitution. Reaction conditions like temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield modified triazine or benzamide derivatives, while substitution could result in new compounds with altered substituents on the triazine ring or benzamide moiety.
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is widely used in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including acting as an inhibitor or activator of specific biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound's effects are exerted through binding to these targets, which may include enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The precise pathways and molecular targets are still under active investigation in scientific research.
Comparison with Similar Compounds
Other Triazine Derivatives: Include compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine, which are used in organic synthesis but lack the specific morpholino and benzamide groups.
Benzamide Derivatives: Compounds such as 4-aminobenzamide, which have different biological activities and industrial applications compared to the trifluoromethyl-substituted version.
The uniqueness of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide lies in its structural complexity, offering diverse reactivity and a wide range of applications in scientific research and industrial processes.
And there you have it—a deep dive into this fascinating compound. What part intrigues you the most?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHTQDIIMSOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
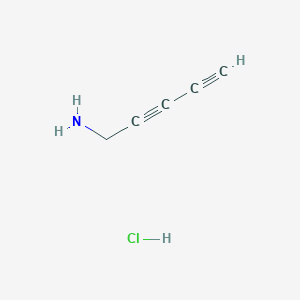
![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
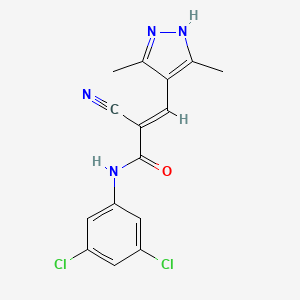
![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)

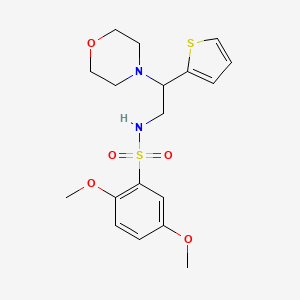
![methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2869930.png)
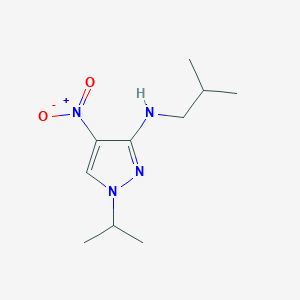
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)
![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

